INCB053914
CAS No.:
Cat. No.: VC1561510
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| IUPAC Name | Unknown |
|---|---|
| SMILES | Unknown |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
INCB053914 phosphate is chemically identified as 2-Pyridinecarboxamide, N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methyl-1-piperidinyl]-6,7-dihydro-7-hydroxy-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoro-, phosphate (1:1) . The compound possesses specific physicochemical properties that contribute to its pharmacological activity and bioavailability.
Physical and Molecular Characteristics
The physicochemical properties of INCB053914 phosphate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2088852-47-3 |
| Molecular Weight | 611.51 |
| Molecular Formula | C₂₆H₂₉F₃N₅O₇P |
| Physical Appearance | Solid |
| Solubility | 10 mM in DMSO |
The compound is typically stored as a solid powder, with recommendations for storage at -20°C for up to 12 months or at 4°C for up to 6 months to maintain stability .
Mechanism of Action
INCB053914 functions as a pan-PIM kinase inhibitor, targeting the proviral integration site of Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play crucial roles in cellular proliferation, survival, and drug resistance in various cancers, particularly hematologic malignancies.
PIM Kinase Inhibition Profile
The compound demonstrates exceptional potency against all three PIM kinase isoforms, with particularly strong activity against PIM1 and PIM3. Its inhibitory activity against PIM kinases is characterized by the following IC50 values:
| PIM Kinase Isoform | IC50 (nM) |
|---|---|
| PIM1 | 0.24 |
| PIM2 | 30.0 |
| PIM3 | 0.12 |
This pattern of inhibition suggests that INCB053914 could effectively suppress PIM kinase activity across multiple cancer types where different PIM isoforms may be differentially expressed .
Selectivity Profile
INCB053914 exhibits remarkable selectivity for PIM kinases, showing greater than 475-fold selectivity when tested against a panel of more than 50 kinases. The only notable exception is RSK2, for which the compound shows moderate inhibitory activity with an IC50 value of 7.1 μM . This high degree of selectivity is critical for minimizing off-target effects and potentially improving the therapeutic window.
Preclinical Studies
In Vitro Activity
INCB053914 has demonstrated broad antiproliferative activity across multiple cancer cell lines derived from hematologic malignancies. The compound effectively inhibits cellular proliferation with GI50 values below 100 nM in cell lines derived from acute myeloid leukemia (AML), multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell acute lymphoblastic leukemia (T-ALL) .
In multiple myeloma cell lines specifically, INCB053914 inhibits proliferation with GI50 values ranging from 13.2 to 230.0 nM, indicating potent activity against this cancer type .
Cellular Target Engagement
At the molecular level, INCB053914 inhibits PIM kinase-mediated phosphorylation of Bcl-2-associated death promoter (BAD) protein, a key downstream substrate of PIM kinases. In MOLM-16 (AML) and KMS-12-BM (MM) cell lines, the compound demonstrates IC50 values of 4 nM and 27 nM, respectively, for inhibition of BAD phosphorylation . This inhibition is significant because phosphorylation of BAD by PIM kinases typically prevents apoptosis, and therefore, inhibition of this process may restore the pro-apoptotic function of BAD.
Interestingly, INCB053914 treatment also increases PIM2 expression in several cell lines, including KG-1a (AML), Pfeiffer, and KMS12-PE cells . This feedback response reflects the compound's mechanism of action and cellular adaptation to PIM kinase inhibition.
Ex Vivo Activity in Patient Samples
The effects of INCB053914 have been confirmed in primary bone marrow blasts from patients with acute myeloid leukemia treated ex vivo. Additionally, pharmacodynamic effects were observed in blood samples from patients receiving INCB053914 in an ongoing phase 1 dose-escalation study, confirming target engagement in a clinical setting .
In Vivo Studies
Efficacy in Xenograft Models
In preclinical in vivo studies, INCB053914 demonstrated significant efficacy as a single agent. The compound inhibited Bcl-2-associated death promoter (BAD) protein phosphorylation and dose-dependently inhibited tumor growth in both acute myeloid leukemia and multiple myeloma xenograft models . These findings provide substantial preclinical evidence supporting the anti-tumor activity of INCB053914.
Combination Studies
Combination studies have revealed additive or synergistic inhibition of tumor growth when INCB053914 was combined with other targeted agents or standard chemotherapeutics. Specifically, enhanced anti-tumor activity was observed when INCB053914 was combined with:
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Selective PI3Kδ inhibition
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Selective JAK1 or JAK1/2 inhibition
These findings suggest that INCB053914 may have particular utility in combination regimens, potentially overcoming resistance mechanisms or enhancing the efficacy of existing therapies.
Clinical Development
INCB053914 is currently being evaluated in clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced malignancies. The ongoing studies are designed to explore the compound both as monotherapy and in combination with standard-of-care treatments.
Clinical Trial Design
The primary clinical investigation of INCB053914 is being conducted in a phase 1/2 study (INCB 53914-101) with a structured, multi-part design:
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Part 1: Monotherapy dose escalation to determine maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D)
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Part 2: Monotherapy dose expansion to further evaluate safety, efficacy, pharmacokinetics, and pharmacodynamics at the RP2D
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Part 3: Combination dose finding to evaluate safety in combination with standard-of-care agents
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Part 4: Combination dose expansion to further evaluate safety, efficacy, and pharmacokinetics of the recommended combination regimens
This strategic approach allows for comprehensive evaluation of the compound while maximizing the potential to identify effective dosing strategies and patient populations most likely to benefit.
Patient Populations
The clinical trials are focusing on several key patient populations, reflecting the preclinical activity observed in hematologic malignancies:
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Subjects with relapsed/refractory acute myeloid leukemia (AML)
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Newly diagnosed AML patients who are 65 years or older and unfit for intensive chemotherapy
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Patients with primary or secondary myelofibrosis (MF) experiencing suboptimal response to ruxolitinib monotherapy
These populations represent areas of significant unmet medical need, where new therapeutic options could potentially improve patient outcomes.
Combination Strategies
Based on preclinical evidence suggesting enhanced efficacy with combination approaches, the clinical development plan includes evaluation of INCB053914 in combination with several standard-of-care regimens:
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INCB053914 + intermediate-dose cytarabine (I-DAC) in relapsed/refractory AML
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INCB053914 + azacitidine in relapsed/refractory AML or newly diagnosed AML in elderly patients
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INCB053914 + ruxolitinib in myelofibrosis patients with suboptimal response to ruxolitinib monotherapy
An optional expansion cohort exploring INCB053914 in combination with low-dose cytarabine (L-DAC) is also planned if certain conditions are met regarding the tolerability and efficacy of other combination regimens .
Pharmacodynamic Assessments
The clinical trials include comprehensive pharmacodynamic assessments to confirm target engagement and biological activity. Key among these is the measurement of Bcl-2-associated death promoter protein phosphorylation, which serves as a direct biomarker of PIM kinase inhibition . These assessments are critical for establishing pharmacokinetic-pharmacodynamic relationships and optimizing dosing strategies.
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